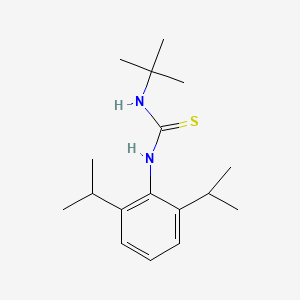
Diafenthiuron (Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diafenthiuron is a chemical compound belonging to the thiourea group. It is primarily used as an insecticide and acaricide, effective against a variety of pests such as aphids, whiteflies, and mites . Diafenthiuron is known for its broad-spectrum activity and is used in agriculture to protect crops like cotton, fruit trees, and ornamentals .
Preparation Methods
The synthesis of diafenthiuron involves multiple steps, including bromination, etherification, and thiourea formation. One method combines these steps into a continuous reaction to produce the intermediate 2,6-diisopropyl-4-phenoxyphenylthiourea, which is then converted into diafenthiuron through pyrolysis and amine reactions . Another method involves using raw materials such as 2,6-isopropylaniline, 4-toluenesulfonyl chloride, phenol, and N-diisopropylethylamine .
Chemical Reactions Analysis
Diafenthiuron undergoes various chemical reactions, including oxidation and reduction. It is photochemically or metabolically transformed into a highly reactive metabolite, diafenthiuron carbodiimide, which covalently binds to microsomal glucose-6-phosphate translocase . Common reagents used in these reactions include P450 monooxygenases and FAD monooxygenases . The major products formed from these reactions are non-toxic metabolites .
Scientific Research Applications
Diafenthiuron is widely used in scientific research for its insecticidal properties. It is employed in the study of pest control in agriculture, particularly for crops like tea, cabbage, and chili . Additionally, diafenthiuron impurities are used in pharmaceutical research for product development, quality control, and method validation .
Mechanism of Action
Diafenthiuron exerts its effects by inhibiting mitochondrial ATP synthase, leading to impaired mitochondrial function in target pests . Its highly reactive metabolite, diafenthiuron carbodiimide, binds to the mitochondrial ATPase and porin, inhibiting ATP production . This disruption of energy production ultimately leads to the death of the pests.
Comparison with Similar Compounds
Diafenthiuron is unique among thiourea-based insecticides due to its broad-spectrum activity and ability to control pests with serious drug resistance . Similar compounds include other thiourea-based insecticides like chlorfenapyr and fenpyroximate . diafenthiuron’s specific mechanism of action and its effectiveness against a wide range of pests make it a valuable tool in pest management.
Properties
Molecular Formula |
C17H28N2S |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-tert-butyl-3-[2,6-di(propan-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C17H28N2S/c1-11(2)13-9-8-10-14(12(3)4)15(13)18-16(20)19-17(5,6)7/h8-12H,1-7H3,(H2,18,19,20) |
InChI Key |
VKVCKYFGVDCTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
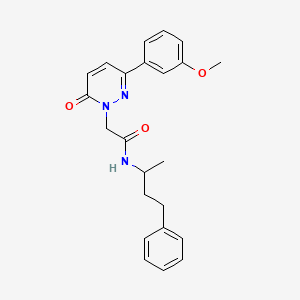

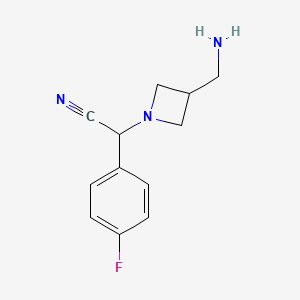

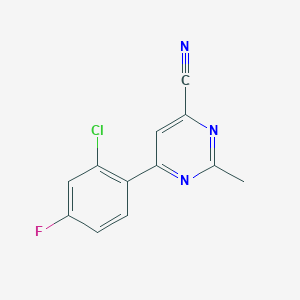
![[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B14866820.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14866826.png)
![(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B14866831.png)
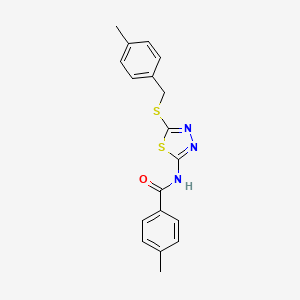
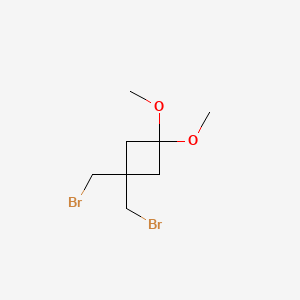
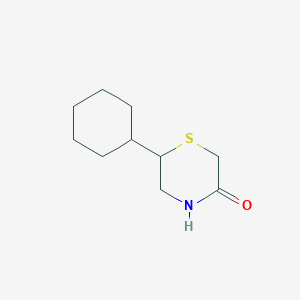
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)
![(2E)-3-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]acrylic acid](/img/structure/B14866857.png)
